molecular formula C25H22ClN5O2S B2507293 7-chloro-N-(2,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893787-94-5

7-chloro-N-(2,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2507293
CAS RN: 893787-94-5
M. Wt: 491.99
InChI Key: JANVQTXYYLEGTH-UHFFFAOYSA-N
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Description

7-chloro-N-(2,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C25H22ClN5O2S and its molecular weight is 491.99. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Molecular Rearrangements

Research on triazoloquinazolinium betaines demonstrates complex chemical synthesis and molecular rearrangements, showcasing the intricate chemical processes these compounds can undergo. Such studies are foundational for developing new chemical entities with potential applications in materials science or as intermediates in pharmaceutical synthesis (Crabb et al., 1999).

Pharmacological Applications

Triazoloquinazoline derivatives have been synthesized and evaluated for their H(1)-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm. This suggests potential applications in the development of new antihistaminic agents with minimal sedative effects, a common drawback of many current antihistamines (Alagarsamy et al., 2008).

Adenosine Receptor Antagonism

The synthesis of triazoloquinazoline adenosine antagonists illustrates the compound's potential in modulating adenosine receptors, which play crucial roles in various physiological processes. Such compounds could contribute to the development of new therapeutics for diseases where adenosine receptor signaling is implicated, including neurological and cardiovascular diseases (Francis et al., 1988).

Antimicrobial and Nematicidal Activities

Research into triazoloquinazolinylthiazolidinones shows promising antimicrobial and nematicidal properties, indicating potential applications in agriculture for pest and disease control. Such compounds could serve as a basis for developing new agents to combat plant pathogens and nematodes, improving crop yields and food security (Reddy et al., 2016).

Anticancer Activity

The synthesis of triazoloquinolin-urea derivatives and their evaluation for anticancer activity highlight the potential of triazoloquinazoline compounds in oncology. By targeting specific cancer cell lines, these compounds could contribute to the discovery of new anticancer medications with improved efficacy and selectivity (Reddy et al., 2015).

properties

IUPAC Name

7-chloro-N-(2,5-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O2S/c1-14-5-6-16(3)21(11-14)27-23-20-13-18(26)8-10-22(20)31-24(28-23)25(29-30-31)34(32,33)19-9-7-15(2)17(4)12-19/h5-13H,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANVQTXYYLEGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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